molecular formula C20H14ClF3N2O2 B2597680 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-10-1

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2597680
CAS No.: 339024-10-1
M. Wt: 406.79
InChI Key: GMRMPEICRJGBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-10-14(18(27)25-16-7-2-1-3-8-16)12-26(19(17)28)11-13-5-4-6-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMPEICRJGBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound A : 5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 339024-14-5
  • Formula : C₂₁H₁₃ClF₆N₂O₂
  • Molecular Weight : 474.79 g/mol
  • Key Differences: Additional trifluoromethyl group on the phenyl carboxamide (N-[3-(trifluoromethyl)phenyl]). Higher molecular weight (474.79 vs. 406.79) due to increased fluorine content.
Compound B : 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • CAS : 338977-35-8
  • Formula : C₂₀H₁₆Cl₂N₂O₃
  • Molecular Weight : 403.26 g/mol
  • Key Differences :
    • 3-Chlorobenzyl substituent (vs. 3-trifluoromethylbenzyl).
    • 4-Methoxyphenyl carboxamide (vs. phenyl).
    • Impact :
  • Reduced electron-withdrawing effects (Cl < CF₃).
  • Methoxy group improves solubility but may decrease metabolic stability .

Substituent Variations on the Phenyl Carboxamide

Compound C : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 339024-51-0
  • Formula : C₁₉H₁₃Cl₃N₂O₂
  • Molecular Weight : 413.68 g/mol
  • Key Differences :
    • 4-Chlorophenyl carboxamide (vs. phenyl).
    • Impact :
Compound D : N-Allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 339024-27-0
  • Formula : C₁₈H₁₅ClF₃N₂O₂
  • Molecular Weight : 400.77 g/mol
  • Key Differences :
    • N-Allyl group replaces N-phenyl.
    • Impact :
  • Reduced aromaticity may alter binding interactions.

Dual Benzyl Substitutions

Compound E : N,1-Dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 339024-40-7
  • Formula : C₂₁H₁₇ClN₂O₂
  • Molecular Weight : 376.83 g/mol
  • Key Differences :
    • Two benzyl groups (N-benzyl and 1-benzyl).
    • Impact :
  • Increased steric bulk may hinder target binding.
  • Higher hydrophobicity compared to the parent compound .

Structural and Functional Analysis Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Parent Compound 339024-10-1 C₂₀H₁₄ClF₃N₂O₂ 406.79 3-(Trifluoromethyl)benzyl, N-phenyl High electron-withdrawing capacity; balanced lipophilicity
Compound A 339024-14-5 C₂₁H₁₃ClF₆N₂O₂ 474.79 3-(Trifluoromethyl)benzyl, N-[3-(trifluoromethyl)phenyl] Enhanced lipophilicity; potential for high target affinity
Compound B 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl, N-(4-methoxyphenyl) Improved solubility; reduced metabolic stability
Compound C 339024-51-0 C₁₉H₁₃Cl₃N₂O₂ 413.68 3-Chlorobenzyl, N-(4-chlorophenyl) High hydrophobicity; possible toxicity concerns
Compound D 339024-27-0 C₁₈H₁₅ClF₃N₂O₂ 400.77 3-(Trifluoromethyl)benzyl, N-allyl Altered binding profile; metabolic oxidation susceptibility
Compound E 339024-40-7 C₂₁H₁₇ClN₂O₂ 376.83 N-Benzyl, 1-benzyl Steric hindrance; increased hydrophobicity

Key Research Findings

  • Electron-Withdrawing Groups : The trifluoromethyl group in the parent compound enhances binding to hydrophobic pockets in target proteins compared to chloro or methoxy substituents .
  • Solubility vs. Activity : Compounds with methoxy groups (e.g., Compound B) exhibit improved aqueous solubility but may suffer from rapid metabolic degradation .
  • Toxicity Considerations : Highly halogenated analogs (e.g., Compound C) show increased cytotoxicity in preliminary assays .
  • Structural Flexibility: Allyl-substituted derivatives (e.g., Compound D) demonstrate altered pharmacokinetic profiles due to non-aromatic substituents .

Biological Activity

5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H13ClF6N2O2C_{21}H_{13}ClF_6N_2O_2, with a molecular weight of approximately 474.78 g/mol. The presence of a chloro group, trifluoromethyl moiety, and a pyridine ring contributes to its unique biological profile.

PropertyValue
Molecular FormulaC21H13ClF6N2O2
Molecular Weight474.78 g/mol
CAS NumberNot specified
EINECSNot specified

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine and related heterocycles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds with a pyridine backbone have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The specific compound may also possess these effects, warranting further investigation into its mechanism of action.

The biological activity of this compound could involve:

  • HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are known for their role in cancer therapy. Similar compounds have shown the ability to modulate gene expression related to cell cycle regulation and apoptosis.
  • Cytokine Modulation : By affecting the signaling pathways that regulate inflammation, this compound may help reduce the severity of inflammatory responses.

Case Studies

Recent studies have explored the biological effects of similar compounds:

  • Study on Pyridine Derivatives : A study demonstrated that certain pyridine derivatives inhibited tumor growth in xenograft models through apoptosis induction (PubMed ID: 39680630) . This suggests potential pathways for the compound's anticancer efficacy.
  • Anti-inflammatory Research : A different investigation revealed that a related compound significantly reduced levels of inflammatory markers in animal models (MDPI) . This highlights the importance of further exploring the anti-inflammatory properties of the target compound.

Q & A

Q. What are the recommended methodologies for synthesizing 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide and confirming its structural identity?

Answer:

  • Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous pyridinecarboxamide syntheses. For example, controlled copolymerization techniques, as used for polycationic dye-fixatives, can guide monomer reactivity ratios and purification steps .
  • Structural Confirmation :
    • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to assign chemical shifts for the pyridine core, trifluoromethyl group, and benzyl substituents. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .
    • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, ensuring stereochemical accuracy .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against synthetic intermediates .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts. Focus on the stability of the chloro and trifluoromethyl groups, which are prone to degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay models?

Answer:

  • Assay Replication : Repeat assays in orthogonal models (e.g., cell-free vs. cell-based systems) to isolate confounding factors like membrane permeability or metabolization .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the trifluoromethyl group with a methyl or cyano group) to identify critical pharmacophores. Compare bioactivity trends with related dihydropyridine derivatives .

Q. How can reaction yields be improved for large-scale synthesis while minimizing byproduct formation?

Answer:

  • Catalyst Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura cross-coupling steps involving the benzyl substituent. Adjust ligand-to-metal ratios to suppress homocoupling byproducts .
  • Solvent Engineering : Use mixed solvents (e.g., DMF/H2_2O) to enhance solubility of hydrophobic intermediates. Monitor reaction progress via TLC to terminate at optimal conversion .

Q. What advanced techniques are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol mobile phases to separate enantiomers. Validate enantiopurity via optical rotation and circular dichroism (CD) .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict energy barriers for stereochemical inversion, guiding synthetic routes toward thermodynamically stable configurations .

Q. How should researchers address discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?

Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shift variations, particularly for amide protons .
  • Dynamic Effects : Investigate conformational flexibility (e.g., ring puckering in the dihydropyridine core) using variable-temperature NMR to detect coalescence phenomena .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : While no specific GHS hazards are reported for structurally similar triazolopyridazines, assume standard precautions: use fume hoods for synthesis, and avoid inhalation of fine powders .
  • Waste Disposal : Quench reaction mixtures with aqueous NaHCO3_3 to neutralize acidic byproducts before disposal .

Q. Notes

  • For structural analogs, cross-reference ChemSpider or PubChem entries for validated data .
  • Always replicate key findings in independent labs to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.